N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole core.
Introduction of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the isobutyl group: The final step involves the alkylation of the pyrazole derivative with isobutyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting inflammation and cancer.
Biology: It serves as a probe for studying enzyme interactions and receptor binding.
Materials Science:
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity, while the pyrazole ring provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(4-phenylbutyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the isobutyl group enhances its lipophilicity and binding affinity, making it a valuable compound for drug development and material science applications.
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H23N3O/c1-12(2)11-19-13(3)9-16(18-19)17-10-14-5-7-15(20-4)8-6-14/h5-9,12H,10-11H2,1-4H3,(H,17,18) |
InChI Key |
NZYNBLNBNRSHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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